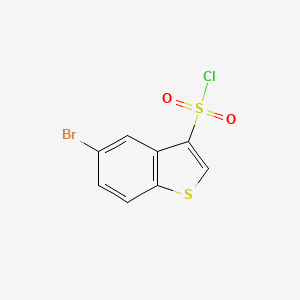

5-Bromo-1-benzothiophene-3-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C8H4BrClO2S2 |

|---|---|

Molekulargewicht |

311.6 g/mol |

IUPAC-Name |

5-bromo-1-benzothiophene-3-sulfonyl chloride |

InChI |

InChI=1S/C8H4BrClO2S2/c9-5-1-2-7-6(3-5)8(4-13-7)14(10,11)12/h1-4H |

InChI-Schlüssel |

RGIBYXJJAUFMDH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C(=CS2)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonylation of Benzothiophene Derivatives

The key step in preparing 5-Bromo-1-benzothiophene-3-sulfonyl chloride is the sulfonylation of the benzothiophene ring. This is commonly performed by reacting the appropriate benzothiophene precursor with chlorosulfonic acid (ClSO3H), which introduces the sulfonyl chloride group regioselectively at the 3-position.

- Typical Reaction Conditions:

- Reagents: Chlorosulfonic acid

- Solvent: Often neat or in an inert solvent such as carbon tetrachloride (CCl4)

- Temperature: Controlled between 0°C to 80°C to optimize regioselectivity and minimize side reactions

- Time: Several hours to overnight depending on scale and reactivity

This reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group replaces a hydrogen atom on the thiophene ring.

Bromination

Selective bromination at the 5-position of the benzothiophene ring can be achieved by:

- Using elemental bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent systems such as chloroform or acetic acid

- Temperature control to avoid polybromination or ring degradation

The bromination step is often performed either before or after sulfonylation depending on the synthetic strategy and availability of intermediates.

One-Pot and Sequential Methods

Some advanced methodologies combine sulfonylation and bromination in a sequential or one-pot manner to improve efficiency and yield. For example, starting from 5-bromobenzothiophene, direct sulfonylation with chlorosulfonic acid yields the target sulfonyl chloride without isolating intermediates.

Experimental Procedure Example

Based on literature precedents and analogous compounds (e.g., 5-bromothiophene-2-sulfonyl chloride), a representative synthesis may proceed as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 5-Bromobenzothiophene + Chlorosulfonic acid, 0–50°C, 4–6 h | Introduction of sulfonyl chloride at the 3-position |

| 2 | Workup with ice-water quench, extraction with ethyl acetate | Isolation of crude sulfonyl chloride |

| 3 | Purification by recrystallization or column chromatography | Pure this compound |

Analytical Characterization Data

To confirm the structure and purity of this compound, the following analytical techniques are standard:

| Technique | Key Observations |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic proton signals at δ 7.0–8.0 ppm indicative of benzothiophene ring; characteristic shifts due to bromine and sulfonyl chloride substitution |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with molecular formula C8H4BrClO2S2; isotopic pattern confirming bromine presence |

| Infrared Spectroscopy (IR) | Strong S=O stretching bands near 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹; S–Cl stretch observable |

| Melting Point (MP) | Sharp melting point consistent with literature (typically 40–60°C range), indicating purity |

Research Discoveries and Advances

One-Pot Sulfonylation and Functionalization

Recent studies have demonstrated one-pot protocols for sulfonyl chloride synthesis from aromatic precursors, improving operational simplicity and yield. For example, sulfonyl chlorides can be converted to chloromethyl sulfones via phase transfer catalysis, which may be adapted for benzothiophene derivatives to access functionalized intermediates relevant to this compound synthesis.

Industrial Scale Production

Patented processes emphasize the importance of suppressing side reactions such as formyl compound formation during sulfonyl chloride synthesis to enhance purity and yield at scale. This involves controlled addition rates, temperature regulation, and use of stabilizing agents.

Computational and Mechanistic Insights

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing bromine substituent lowers the LUMO energy of the benzothiophene ring, facilitating nucleophilic attack during sulfonylation. This insight guides solvent and reagent choice to optimize reaction kinetics and selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation of 5-bromobenzothiophene | 5-Bromobenzothiophene | Chlorosulfonic acid | 0–50°C, 4–6 h | 70–85 | Regioselective sulfonyl chloride introduction |

| Sequential bromination then sulfonylation | Benzothiophene | Br2, then ClSO3H | Bromination at 0–25°C, sulfonylation 0–50°C | 60–75 | Requires intermediate purification |

| One-pot sulfonylation and bromination | Benzothiophene derivatives | Br2, ClSO3H | Controlled addition, 0–50°C | 65–80 | Operationally convenient, fewer steps |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Biaryl Compounds: Formed by coupling reactions.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-benzothiophene-3-sulfonyl chloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-benzothiophene-3-sulfonyl chloride depends on its application. In biological systems, it can act as an enzyme inhibitor by covalently modifying active site residues. The sulfonyl chloride group reacts with nucleophilic amino acid residues such as serine, cysteine, or lysine, leading to enzyme inactivation. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison focuses on structural analogs, substituent effects, and physicochemical properties. Below is an analysis of key differences and similarities:

Table 1: Structural and Molecular Comparison

Key Observations:

Core Structure :

- The benzothiophene core in the target compound introduces sulfur within the aromatic system, enhancing electron-deficient character compared to the benzene core in the analog from . This difference may influence reactivity in electrophilic substitution or coupling reactions.

Substituent Effects: The bromine substituent in both compounds acts as an electron-withdrawing group, but its position (5 in benzothiophene vs. 5 in benzene) alters steric and electronic effects.

Functional Group Positioning :

- In the target compound, the sulfonyl chloride group is at the 3-position of the benzothiophene, whereas in the benzene analog, it occupies the 1-position. This positional variance could lead to divergent regioselectivity in subsequent reactions.

Molecular Weight and Complexity :

- The benzene derivative has a marginally higher molecular weight (333.56 vs. 327.61) due to additional oxygen and fluorine atoms. Its higher oxygen content (four oxygen atoms vs. two in the target compound) may increase hydrophilicity.

Research Findings and Limitations

- Synthetic Utility : Both compounds are intermediates in organic synthesis, but direct comparative studies on their reactivity or biological activity are absent in the provided evidence.

- Data Gaps : Critical parameters such as melting points, solubility, and spectroscopic data (e.g., NMR, IR) for the target compound are unavailable, limiting a comprehensive comparison.

Biologische Aktivität

5-Bromo-1-benzothiophene-3-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a benzothiophene core substituted with a bromine atom and a sulfonyl chloride group. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme functions. The presence of the bromine atom enhances its binding affinity through halogen bonding interactions, which can stabilize the compound's interaction with target enzymes .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, related compounds have demonstrated micromolar activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that sulfonyl chlorides can inhibit bacterial growth by interfering with essential metabolic pathways. This characteristic makes it a candidate for developing new antimicrobial agents .

Study 1: Anticancer Activity

In a study examining the effects of various benzothiophene derivatives, it was found that this compound significantly inhibited cell growth in multiple cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 10 | Apoptosis induction |

| HeLa | 8 | Cell cycle arrest |

| B16F10 | 12 | Apoptosis induction |

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial effects of sulfonyl chlorides, including this compound, revealed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted its potential use in treating bacterial infections resistant to conventional antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Applications in Drug Development

The unique properties of this compound make it an attractive scaffold for drug development. Its ability to modify enzyme activity can be exploited in designing inhibitors for various diseases, particularly cancers and infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 5-Bromo-1-benzothiophene-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sulfonylation of 5-bromo-1-benzothiophene using chlorosulfonic acid or thiol oxidation followed by chlorination. For example, similar sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzenesulfonyl chloride) are synthesized via controlled sulfonation under anhydrous conditions at 0–5°C to avoid over-sulfonation . Yield optimization requires strict temperature control, stoichiometric excess of chlorosulfonic acid, and inert gas purging to prevent hydrolysis.

- Key Data : Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- 1H/13C NMR : Peaks for benzothiophene protons (δ 7.2–8.1 ppm) and sulfonyl chloride group (no direct proton signal).

- FT-IR : S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and C–Br stretch (~560 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 295 (M⁺, C₈H₄BrClO₂S₂) .

Advanced Research Questions

Q. What competing side reactions occur during sulfonylation of 5-bromo-1-benzothiophene, and how can they be suppressed?

- Mechanistic Insight : Common side reactions include:

- Hydrolysis : Sulfonyl chloride degradation due to moisture. Mitigate using molecular sieves or anhydrous solvents.

- Ring Bromine Displacement : Bromine may act as a leaving group under strong electrophilic conditions. Use milder reagents (e.g., SO₂Cl₂ instead of ClSO₃H) to retain the bromine substituent .

- Data Contradiction : Discrepancies in yields (e.g., 60–85%) across studies may arise from trace moisture or variable stoichiometry.

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine enables Suzuki-Miyaura coupling with aryl boronic acids. For example, analogous bromo-sulfonyl chlorides undergo coupling at the C–Br position while preserving the sulfonyl chloride for subsequent amidation .

- Experimental Design : Optimize Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) to achieve dual functionalization. Monitor reactivity via HPLC to track competing sulfonyl chloride hydrolysis.

Q. What are the challenges in using this compound for synthesizing sulfonamide-based bioactive molecules, and how can selectivity be improved?

- Data Contradiction : Some studies report low sulfonamide yields due to steric hindrance from the benzothiophene ring. Solutions include:

- Pre-activation : Convert the sulfonyl chloride to a sulfonyl imidazolide intermediate for better amine reactivity.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .

Troubleshooting and Data Analysis

Q. Why do NMR spectra of synthesized this compound sometimes show unexpected peaks?

- Analysis : Impurities may arise from:

- Incomplete Chlorination : Residual sulfonic acid (detectable via IR ~3400 cm⁻¹, O–H stretch).

- Oxidative Byproducts : e.g., sulfone formation (S=O overtones in UV-Vis). Purify via recrystallization in dichloromethane/hexane .

Q. How to resolve discrepancies in reported melting points or solubility data for this compound?

- Methodology : Variations often stem from polymorphic forms or hydration. Characterize crystalline batches via X-ray diffraction and DSC. For example, similar sulfonyl chlorides exhibit polymorphism with melting points differing by 5–10°C .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

- Best Practices :

- Moisture Control : Use Schlenk lines or gloveboxes to prevent hydrolysis.

- Ventilation : Sulfonyl chlorides release HCl gas upon decomposition; use scrubbers or alkaline traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.